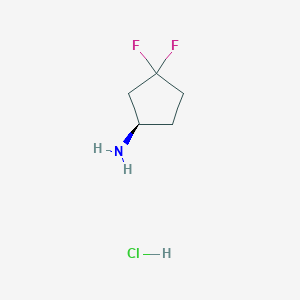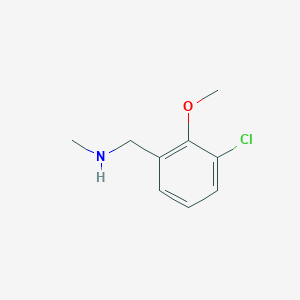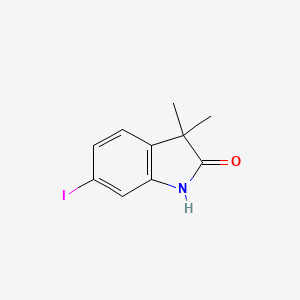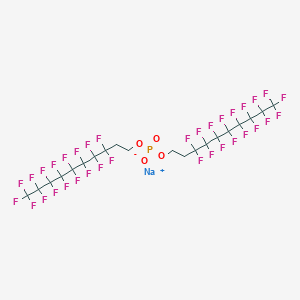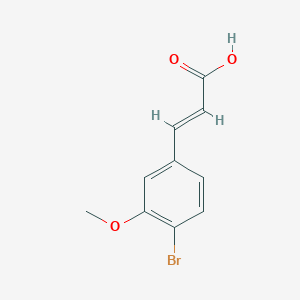
Ácido 4-bromo-3-metoxicinámico
Descripción general
Descripción
4-Bromo-3-methoxycinnamic acid is an organic compound with the molecular formula C10H9BrO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 3-position
Aplicaciones Científicas De Investigación
4-Bromo-3-methoxycinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mode of action of cinnamic acid derivatives generally involves interactions with cellular targets, leading to changes in cell function. For example, some derivatives have been found to inhibit enzymes, modulate signal transduction pathways, or interact with cell receptors .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of cinnamic acid derivatives. These properties can be affected by various factors, including the chemical structure of the derivative, the route of administration, and individual patient factors .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of cinnamic acid derivatives .
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-methoxycinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as tyrosinase, where it acts as an inhibitor, thereby affecting the enzyme’s ability to catalyze the oxidation of phenolic compounds . Additionally, 4-Bromo-3-methoxycinnamic acid has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 4-Bromo-3-methoxycinnamic acid on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of 4-Bromo-3-methoxycinnamic acid as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 4-Bromo-3-methoxycinnamic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For instance, its interaction with tyrosinase results in enzyme inhibition, while its binding to cell surface receptors can trigger downstream signaling cascades . Additionally, 4-Bromo-3-methoxycinnamic acid can modulate gene expression by influencing transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-methoxycinnamic acid have been studied over various time frames. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 4-Bromo-3-methoxycinnamic acid can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-methoxycinnamic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Bromo-3-methoxycinnamic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-methoxycinnamic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its binding to albumin in the bloodstream facilitates its distribution to target tissues .
Subcellular Localization
The subcellular localization of 4-Bromo-3-methoxycinnamic acid is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its functional specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-methoxycinnamic acid can be synthesized through several methods. One common approach involves the bromination of 3-methoxycinnamic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of 4-Bromo-3-methoxycinnamic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methoxycinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated acids.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxycinnamic Acid: Lacks the bromine substituent, resulting in different chemical and biological properties.
4-Bromocinnamic Acid:
Cinnamic Acid: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
4-Bromo-3-methoxycinnamic acid is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and potential biological activities. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBZIWVGKOEFAF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



